5-(Hydroxymethyl)pyrrolidin-3-ol
Description
5-(Hydroxymethyl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the C3 position and a hydroxymethyl group at C3. Its hydrochloride salt (CAS 478922-47-3) has a molecular formula of C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . This compound serves as a key intermediate in synthesizing transition-state analogs for studying DNA repair enzymes, such as base excision repair (BER) glycosylases . Its stereochemistry, specifically the (3R,5S) configuration, is critical for biological activity, as enantiomers often exhibit reduced potency in enzyme inhibition .
Properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587956 | |
| Record name | 5-(Hydroxymethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104587-51-1 | |
| Record name | 5-(Hydroxymethyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
5-(Hydroxymethyl)pyrrolidin-3-ol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(Hydroxymethyl)pyrrolidin-3-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
- (3R,5S)- vs. (3S,5R)-Enantiomer :
The (3R,5S) configuration of 5-(hydroxymethyl)pyrrolidin-3-ol is essential for high-affinity binding to BER glycosylases (e.g., hOGG1, Fpg), with dissociation constants (Kd) in the picomolar range . In contrast, its enantiomer shows significantly lower potency in CHK1 inhibition, mirroring trends observed in other pyrrolidine-based inhibitors .
Substituent Modifications
5-(Methoxymethyl)pyrrolidin-3-ol Hydrochloride
- Structure: Replaces the hydroxymethyl group with methoxymethyl (C₅H₂₀ClNO₂; MW 257.76) .
- No biological data are available, but this modification may enhance lipophilicity for membrane permeability .
(3R)-1-Methylpyrrolidin-3-ol
- Structure: Features a methyl group at N1 instead of hydroxymethyl at C5 (C₅H₁₁NO) .
- Impact: The absence of the hydroxymethyl group eliminates a key hydrogen-bond donor, likely reducing interactions with enzyme active sites.
(3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol
- Structure : Contains a benzyl group at N1 and hydroxymethyl at C4 (vs. C5 in the target compound) .
- Impact: The C4 hydroxymethyl and benzyl substituents enhance steric bulk, which may alter binding kinetics. This analog is a precursor for iminosugar derivatives used in BER glycosylase studies, demonstrating sub-nanomolar Kd values .
Functional Analogs in Enzyme Inhibition
CHK1 Inhibitors with Pyrrolidin-3-ol Moieties
- Example: Subnanomolar CHK1 inhibition was achieved with pyrrolidin-3-ol derivatives in aminoalkoxy groups, but N-methylation of the pyrrolidine ring abolished checkpoint abrogation activity .
- Comparison : this compound’s hydroxymethyl group may stabilize enzyme interactions better than N-methylated analogs, though direct CHK1 data are lacking .
Transition State Analogs for BER Glycosylases
- 1N and 1NBn Analogs: Compound Structure Modifications Kd (pM) Enzymes Targeted 1N [(3R,4R)-hydroxymethyl] Hydroxymethyl at C3, C4 10–50 hOGG1, Fpg, hNEIL1 1NBn [Benzyl at N1] Benzyl at N1, hydroxymethyl at C4 1–10 hOGG1, Fpg, hNEIL1 this compound Hydroxymethyl at C5, hydroxyl at C3 N/A Not yet characterized The C5 hydroxymethyl group in this compound may position it differently in enzyme active sites compared to C3/C4-substituted analogs, warranting further study .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Functional Groups |
|---|---|---|---|---|
| This compound HCl | C₅H₁₂ClNO₂ | 153.61 | Water-soluble | -OH (C3), -CH₂OH (C5) |
| 5-(Methoxymethyl)pyrrolidin-3-ol HCl | C₁₃H₂₀ClNO₂ | 257.76 | Lipophilic | -OCH₃ (C5) |
| (3R,4R)-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-ol | C₁₂H₁₇NO₂ | 207.27 | Moderate | -CH₂OH (C4), -Bn (N1) |
- Storage : The hydrochloride salt of this compound requires inert atmosphere storage at 2–8°C to prevent degradation .
Biological Activity
5-(Hydroxymethyl)pyrrolidin-3-ol, also known as (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol, is a chiral compound with significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 117.15 g/mol
- Stereochemistry : The compound exhibits chirality, which influences its biological interactions.
The structure includes a pyrrolidine ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, contributing to its unique biological properties.
Research indicates that this compound interacts with various biomolecular targets, potentially modulating enzymatic activities and receptor functions. Some key mechanisms include:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity. It has shown potential in influencing neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Binding Affinities : Interaction studies have demonstrated that this compound binds to specific proteins and receptors, modulating their activity. This binding is crucial for understanding its mechanism of action in various biological contexts.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Neuroprotection | Protects neurons from oxidative damage and excitotoxicity; potential applications in treating neurodegenerative diseases. |
| Modulation of Receptors | Interacts with neurotransmitter receptors, influencing mood and anxiety disorders. |
| Enzymatic Regulation | May regulate specific enzymatic pathways involved in metabolic processes. |
Case Studies and Research Findings
- Neuroprotective Studies :
-
Anxiety and Depression Models :
- Animal models treated with this compound showed reduced anxiety-like behaviors in elevated plus maze tests. This effect was attributed to its interaction with serotonin and norepinephrine pathways, indicating potential for developing anxiolytic medications.
- Pharmacokinetics :
Applications in Pharmaceuticals
Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:
Preparation Methods
Cyclization of Amino Alcohol Precursors
A prominent method for synthesizing substituted pyrrolidines involves cyclization of amino alcohol precursors. For instance, the preparation of (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid involves sequential protection, reduction, halogenation, and cyclization steps. Adapting this approach, 5-(hydroxymethyl)pyrrolidin-3-ol could theoretically be synthesized via:
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Esterification : Protecting the carboxylic acid group of a hydroxymethyl-containing amino acid (e.g., 5-amino-3-hydroxypentanoic acid) to form an ester.
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Lactam Cyclization : Intramolecular cyclization under acidic conditions to form a lactam intermediate.
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Reduction : Reducing the lactam carbonyl to a secondary alcohol using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
This pathway mirrors Reaction Scheme 2 in the patent US7652152B2, where esterification and lactam cyclization are performed consecutively without intermediate purification.
Catalytic Reduction of Nitrile Intermediates
Hydrogenation of 4-Chloro-3-hydroxybutyronitrile Derivatives
The reduction of nitriles to amines is a well-established route for pyrrolidine synthesis. Patent US4910320A demonstrates the catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile to 3-pyrrolidinol using Raney cobalt or palladium catalysts under hydrogen pressure. For this compound, a analogous substrate such as 5-chloro-4-hydroxyvaleronitrile could be designed. Key considerations include:
-
Catalyst Selection : Raney nickel or palladium on carbon (Pd/C) for selective reduction of the nitrile group.
-
Reaction Conditions : Hydrogen pressure (1–10 kg/cm²) and temperatures of 30–80°C.
A hypothetical reaction pathway is illustrated below:
This method would require optimizing the chloro-hydroxy nitrile precursor’s stereochemistry to retain chirality during reduction.
Functional Group Interconversion Strategies
Halogenation and Amine Cyclization
The synthesis of (S)-3-hydroxypyrrolidine in US7652152B2 involves halogenating a primary alcohol to create a leaving group, followed by amine cyclization. For this compound, a similar strategy could involve:
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Halogenation : Converting a hydroxymethyl group in a diol precursor (e.g., 3,5-dihydroxypentyl chloride) to a chloride using thionyl chloride (SOCl₂).
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Cyclization : Intramolecular nucleophilic substitution by an amine group in a basic aqueous or alcoholic solvent (e.g., NaOH in methanol).
Reaction conditions from the patent suggest using solvents like water or C₁–C₄ alcohols and bases such as K₂CO₃ or NaOH.
Stereochemical Control and Purification
Chiral Resolution Techniques
The enantiomeric purity of this compound is critical for pharmaceutical applications. The patent US7652152B2 highlights distillation under reduced pressure as a purification method for (S)-3-hydroxypyrrolidine. For the target compound, chiral auxiliary-assisted synthesis or enzymatic resolution could be employed to isolate the desired enantiomer.
Comparative Analysis of Synthetic Routes
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies stereochemistry; δ 3.5–4.5 ppm (hydroxyl protons) and δ 60–70 ppm (pyrrolidine carbons) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% purity .
- Mass Spectrometry (LC-MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 132.1 m/z) and detects impurities .
How does this compound act as a kinase inhibitor, and what are its primary molecular targets?
Advanced Research Focus
This compound competitively inhibits kinases by:
- Binding to the ATP pocket : The hydroxyl groups form hydrogen bonds with conserved lysine and aspartate residues, while the pyrrolidine ring occupies hydrophobic regions .
- Disrupting signal transduction : In cancer cell lines, it suppresses ERK/MAPK pathways (IC₅₀ ~20 nM) and induces apoptosis .
Experimental Validation : - Kinase profiling assays (e.g., KinomeScan) identify off-target effects.
- Western blotting quantifies phosphorylation inhibition of downstream targets (e.g., STAT3) .
What strategies are effective for assessing the stability of this compound under varying storage conditions?
Q. Basic Research Focus
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC .
- pH stability : Buffered solutions (pH 2–9) reveal susceptibility to hydrolysis; optimal stability at pH 6–7 .
- Long-term storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation .
How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Advanced Research Focus
Discrepancies in yields (e.g., 60–90%) may arise from:
- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates skew yield calculations. Use GC-MS for trace analysis .
- Catalyst deactivation : Moisture-sensitive catalysts (e.g., chiral Cu complexes) require strict anhydrous conditions.
Mitigation : Optimize reaction monitoring (e.g., in-situ FTIR) and employ Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry) .
What role does this compound play in synthesizing transition-state analogues for enzyme inhibition studies?
Advanced Research Focus
The compound serves as a scaffold for iminocyclitols , mimicking carbohydrate transition states in glycosidase inhibition:
- Retrosynthetic modification : Introduce fluorinated or phosphorylated groups at the hydroxymethyl position to enhance binding to enzymes like anthranilate phosphoribosyltransferase .
- Biological evaluation : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) .
How can computational methods guide the design of this compound derivatives with enhanced selectivity?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Predict binding stability and residence time in kinase pockets .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., halogenation) with IC₅₀ values .
- Free energy perturbation (FEP) : Optimize substituent placement to minimize off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
